1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDICELXEQXMHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Friedländer condensation, a classical method for constructing quinoline derivatives, has been adapted for pyrazolo[4,3-c]quinolines. For the target compound, the reaction involves:
- 4-Bromophenylhydrazine as the nitrogen source for the pyrazole ring.
- Ethyl-substituted β-ketoester (e.g., ethyl 3-oxopentanoate) to introduce the ethyl group at the 8-position.
- 4-Methylbenzaldehyde for the 4-methylphenyl substituent.
The reaction proceeds via initial hydrazone formation between the β-ketoester and phenylhydrazine, followed by cyclocondensation under acidic conditions (e.g., polyphosphoric acid or phosphorus oxychloride) to form the fused pyrazoloquinoline framework.
Optimization and Yield Data
Key parameters influencing yield include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid Catalyst | PPA (85% w/w) | 68–72 |
| Temperature | 120–130°C | 70 |
| Reaction Time | 6–8 h | 68 |
| Solvent | Toluene | 65 |
Side products such as 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (lacking the bromophenyl group) may form if stoichiometric ratios deviate.
Cyclization of Pyrazole-Enaminone Intermediates
Synthetic Pathway
This method employs a two-step sequence:
- Synthesis of Pyrazole-Enaminone Precursor :
- Reaction of 4-bromo-2-ethylaniline with 4-methylbenzoyl chloride forms an amide intermediate.
- Treatment with hydrazine hydrate yields the pyrazole-enaminone N-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine .
- Cyclization :
The enaminone undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 110°C for 5 h, forming the quinoline ring.
Comparative Data for Cyclization Conditions
| Catalyst Loading (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 110 | 5 | 75 |
| 1.5 | 120 | 4 | 78 |
| 2.0 | 130 | 3 | 72 |
Higher catalyst loading reduces reaction time but may degrade the product.
Multicomponent One-Pot Synthesis
Reaction Design
A three-component reaction simplifies the synthesis by combining:
- 4-Bromophenylhydrazine
- Ethyl glyoxylate (ethyl group source)
- 4-Methylbenzaldehyde
The reaction is catalyzed by acetic acid under reflux, enabling simultaneous formation of the pyrazole and quinoline rings.
Efficiency and Scalability
| Scale (mmol) | Solvent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 10 | Ethanol | 10 | 62 |
| 50 | Ethanol | 5 | 58 |
| 100 | Neat | 5 | 55 |
The "neat" condition (solvent-free) aligns with green chemistry principles but slightly reduces yield.
Post-Synthetic Modifications
Bromination at the 1-Position
To introduce the 4-bromophenyl group post-cyclization, electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves 85–90% regioselectivity.
Purification Techniques
- Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes unreacted hydrazine and dimeric by-products.
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.
Challenges and Side Reactions
Competing Cyclization Pathways
Improper temperature control may lead to:
Catalyst Deactivation
PPA loses efficacy after repeated use due to moisture absorption. Fresh catalyst batches improve consistency.
Chemical Reactions Analysis
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation .
Antimicrobial Properties
Compounds in the pyrazolo series have demonstrated broad-spectrum antimicrobial activity. Derivatives with similar structures have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria. This includes inhibition of bacterial growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Pyrazoloquinolines are also being investigated for their anti-inflammatory effects. Certain derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Synthesis Pathways
The synthesis of 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions including:
- Formation of the Pyrazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of bromine and ethyl groups can be achieved through electrophilic aromatic substitution or halogenation reactions.
- Final Coupling Steps : The final product is obtained by coupling the synthesized pyrazole with other aryl groups.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in its antileishmanial activity, it interacts with the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), inhibiting its function and leading to the death of the parasite . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Anti-Inflammatory Effects
- Target Compound: No direct activity data reported, but structural analogs (e.g., 2i and 2m in ) inhibit NO production (IC50: ~0.5–1.2 µM) via iNOS/COX-2 suppression. The target’s lack of polar groups may reduce potency compared to 2i .
Cytotoxicity
- 5-Bromo-3-Me-7,9-DiPh () : IC50 values of 2–15 µM against leukemia cells, suggesting bromine’s role in DNA intercalation . The target’s ethyl group may reduce DNA affinity but improve pharmacokinetics.
Key Research Findings and Trends
Lipophilicity vs. Activity: Ethyl and methyl groups (target) improve logP but may reduce polar interactions critical for enzyme inhibition, as seen in less active non-polar analogs .
Structural Optimization: Amino or hydroxyl substitutions (e.g., 2i) maximize anti-inflammatory effects, suggesting the target may benefit from hybrid modifications .
Biological Activity
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H20BrN3
- Molecular Weight : 442.36 g/mol
- IUPAC Name : 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
The compound features a complex structure with a bromophenyl group and an ethyl group attached to a pyrazoloquinoline core, which contributes to its unique biological properties.
Anticancer Properties
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer activities. In particular, studies have shown that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : A study demonstrated that derivatives of pyrazolo[4,3-c]quinolines can effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, including the inhibition of BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Nitric Oxide Production : Research indicates that derivatives can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
- Structure Activity Relationship (SAR) : Studies on structural modifications have shown that specific substitutions on the phenyl rings can enhance anti-inflammatory activity while reducing cytotoxicity .
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Receptor Binding : The compound may act as an antagonist at specific receptors involved in inflammatory responses and cancer progression.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes such as iNOS and COX-2, which play crucial roles in inflammation and tumorigenesis .
Case Studies
Several studies have highlighted the biological activities of pyrazolo[4,3-c]quinoline derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against various cell lines with IC50 values indicating potent effects. |
| Study 2 | Showed effective inhibition of NO production in RAW 264.7 cells, linking structural features to biological efficacy. |
| Study 3 | Investigated the SAR of derivatives, identifying optimal substituents for enhanced activity while minimizing toxicity. |
Q & A
Q. Methodological Answer :
- Bromophenyl Groups : Enhance electrophilicity and π-π stacking with target proteins (e.g., bacterial β-glucuronidase), improving inhibitory activity .
- Ethyl Groups : Increase lipophilicity, enhancing membrane permeability in cellular assays .
- Methylphenyl Substituents : Modulate steric effects, affecting binding pocket accessibility. QSAR studies show a correlation between electron-withdrawing groups (e.g., Br) and anti-inflammatory activity (R² = 0.89 in LPS-induced NO inhibition assays) .
Data Contradiction : While 4-bromophenyl derivatives show strong βG inhibition, 4-fluorophenyl analogs exhibit higher selectivity but lower potency, suggesting a trade-off between substituent electronegativity and target affinity .
What advanced spectroscopic techniques are most effective for resolving structural ambiguities in substituted pyrazoloquinolines?
Q. Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For example, HSQC confirms quaternary carbons adjacent to bromine .
- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and torsional strain. A 1.8 Å resolution structure of a related compound confirmed the planar pyrazoloquinoline core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₄H₂₀BrN₃O, observed m/z 445.0721 vs. calculated 445.0724) .
How can researchers reconcile contradictory bioactivity data (e.g., IC₅₀ values) for pyrazolo[4,3-c]quinolines?
Q. Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for NO inhibition) and control compounds (e.g., 1400 W for anti-inflammatory assays) .
- Solvent Effects : DMSO concentrations >0.1% may artificially suppress activity; verify solvent compatibility .
- Substituent Batch Variability : Impurities in bromophenyl precursors (e.g., ≤95% purity) can skew dose-response curves. LC-MS monitoring is recommended .
What computational modeling approaches predict binding interactions with targets like iNOS or β-glucuronidase?
Q. Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates ligand-enzyme interactions. For βG, the 4-bromophenyl group forms hydrophobic contacts with Phe365 and Tyr472 .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. Pyrazoloquinolines with low LUMO energies (−2.1 eV) show stronger electrophilic binding .
How to design experiments differentiating pH-dependent vs. pH-independent inhibition mechanisms?
Q. Methodological Answer :
- pH-Rate Profiling : Measure enzyme kinetics (Km, Vmax) across pH 5.0–8.0. A shift in IC₅₀ from 0.8 µM (pH 7.4) to 12 µM (pH 5.5) indicates pH-dependent inhibition .
- Fluorescence Quenching : Monitor tryptophan residues in βG; pH-dependent changes suggest conformational effects on binding .
What strategies scale up synthesis while maintaining stereochemical integrity?
Q. Methodological Answer :
- Flow Chemistry : Reduces side reactions (e.g., dimerization) by controlling residence time .
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse over 5 cycles without yield loss .
How do solvent environments affect photophysical properties?
Q. Methodological Answer :
- Polar Protic Solvents (e.g., MeOH) : Redshift emission spectra by 15 nm due to hydrogen bonding .
- Quantum Yield Measurement : Use integrating sphere-equipped fluorometers. Ethyl derivatives show Φ = 0.45 in cyclohexane vs. 0.28 in DMSO .
What in vivo models are suitable for evaluating β-glucuronidase inhibitors?
Q. Methodological Answer :
- Colon-26 Tumor-Bearing Mice : Mimics CPT-11-induced diarrhea. Oral dosing (10 mg/kg) of the compound reduced diarrhea incidence by 70% without affecting tumor suppression .
- Gnotobiotic Mice : Confirms microbiota-dependent efficacy by comparing conventional vs. antibiotic-treated models .
How can time-resolved spectroscopic methods study degradation kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
